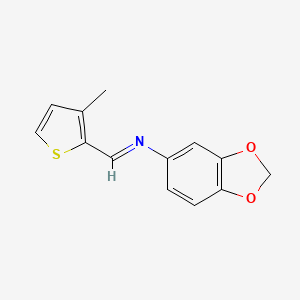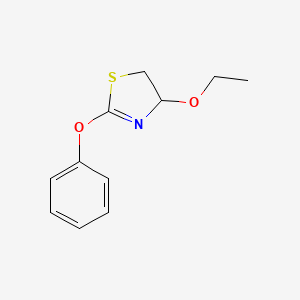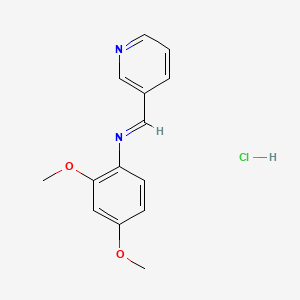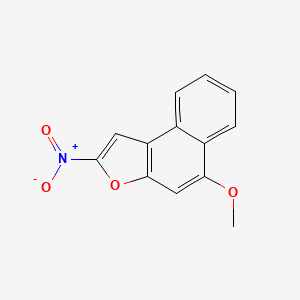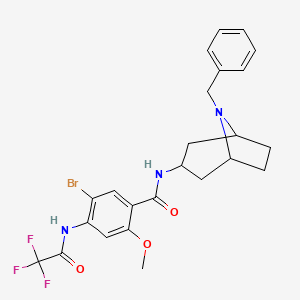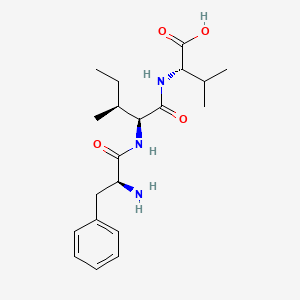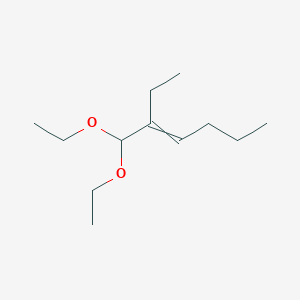
3-(Diethoxymethyl)hept-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diethoxymethyl)hept-3-ene is an organic compound characterized by a heptene backbone with a diethoxymethyl substituent at the third carbon This compound is part of the broader class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethoxymethyl)hept-3-ene typically involves the alkylation of hept-3-ene with diethoxymethyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the diethoxymethyl group. The general reaction scheme is as follows:
Hept-3-ene+Diethoxymethyl chlorideNaHthis compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is typically purified through distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Diethoxymethyl)hept-3-ene can undergo various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can convert the double bond to a single bond, yielding 3-(Diethoxymethyl)heptane.
Substitution: The diethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
- Various substituted derivatives depending on the nucleophile used in substitution reactions.
Epoxides: and from oxidation.
3-(Diethoxymethyl)heptane: from reduction.
Scientific Research Applications
3-(Diethoxymethyl)hept-3-ene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Diethoxymethyl)hept-3-ene in chemical reactions typically involves the reactivity of the double bond and the diethoxymethyl group. The double bond can participate in electrophilic addition reactions, while the diethoxymethyl group can undergo nucleophilic substitution. The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
3-Heptene: A simpler alkene without the diethoxymethyl group.
3-Methyl-3-heptene: Contains a methyl group instead of the diethoxymethyl group.
3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene: A bicyclic compound with a similar backbone.
Uniqueness
3-(Diethoxymethyl)hept-3-ene is unique due to the presence of the diethoxymethyl group, which introduces additional reactivity and potential for functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
CAS No. |
77731-52-3 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
3-(diethoxymethyl)hept-3-ene |
InChI |
InChI=1S/C12H24O2/c1-5-9-10-11(6-2)12(13-7-3)14-8-4/h10,12H,5-9H2,1-4H3 |
InChI Key |
HIHIIGVVXLBMSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C(CC)C(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(3-Methoxypropyl)(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol](/img/structure/B14437497.png)
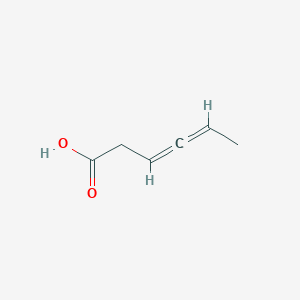
![1,4-Bis[(5-chloropent-4-YN-1-YL)oxy]benzene](/img/structure/B14437504.png)
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-(2-aminoethylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14437509.png)


![[2-(Diphenylphosphanyl)ethyl]phosphonic acid](/img/structure/B14437547.png)
